4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound containing a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-(2-methylbutan-2-yl)-1H-1,2,4-triazole-3-thiol with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-methyl-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:
- 4-methyl-5-(2-methylbutan-2-yl)-1H-1,2,4-triazole-3-thiol
- 4-methyl-5-(2-methylbutan-2-yl)-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H15N3S |
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Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-methyl-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-5-8(2,3)6-9-10-7(12)11(6)4/h5H2,1-4H3,(H,10,12) |
InChI Key |
APHMKTXCFLHWPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=NNC(=S)N1C |
Origin of Product |
United States |
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